An In-depth Technical Guide to the Synthesis of (5-Bromo-4-fluoro-2-nitro-phenyl)-methyl-amine
An In-depth Technical Guide to the Synthesis of (5-Bromo-4-fluoro-2-nitro-phenyl)-methyl-amine
This guide provides researchers, scientists, and drug development professionals with a detailed technical overview of the synthesis of (5-Bromo-4-fluoro-2-nitro-phenyl)-methyl-amine. The document outlines a robust two-step synthetic pathway, delving into the mechanistic principles, experimental protocols, and critical safety considerations.
Introduction and Strategic Importance
(5-Bromo-4-fluoro-2-nitro-phenyl)-methyl-amine and its structural analogs are valuable intermediates in medicinal chemistry and materials science. The unique substitution pattern—a halogenated, nitrated, and N-alkylated aniline—offers multiple points for further chemical modification. Halogenated anilines are foundational building blocks for creating complex molecules, including active pharmaceutical ingredients (APIs). For instance, related structures like 5-Bromo-4-fluoro-2-methylaniline are key precursors in the synthesis of sirtuin 6 (SIRT6) activators, which have potential as tumor suppressors.[1] The presence of bromo, fluoro, and nitro groups allows for a diverse range of subsequent reactions, such as cross-coupling, nucleophilic aromatic substitution, and reduction of the nitro group, making the target molecule a versatile scaffold for drug discovery programs.[1]
This guide presents a logical and efficient synthesis beginning with the nitration of a suitable precursor followed by a selective N-monomethylation.
Retrosynthetic Analysis and Overall Workflow
The synthesis is best approached via a two-stage process. The target molecule can be disconnected at the Carbon-Nitrogen bond of the methylamine, revealing the primary amine precursor, 5-Bromo-4-fluoro-2-nitroaniline . This precursor, in turn, can be synthesized from 4-Bromo-3-fluoroaniline through a regioselective electrophilic aromatic substitution (nitration).
The overall synthetic workflow is visualized below.
Caption: Overall two-step synthesis workflow.
Part 1: Synthesis of the Precursor, 5-Bromo-4-fluoro-2-nitroaniline
The foundational step is the regioselective nitration of 4-bromo-3-fluoroaniline. This reaction is a classic example of electrophilic aromatic substitution on a substituted benzene ring.
Principle and Mechanistic Rationale
The directing effects of the substituents on the aniline ring are critical for achieving the desired product. In the strongly acidic medium (concentrated H₂SO₄), the amino group (-NH₂) is protonated to form the anilinium ion (-NH₃⁺).
-
-NH₃⁺ group: This is a powerful deactivating group and is meta-directing.
-
Bromo (-Br) group: This is a deactivating group but is ortho, para-directing.
-
Fluoro (-F) group: This is also a deactivating group and is ortho, para-directing.
The nitronium ion (NO₂⁺), generated in situ from nitric and sulfuric acid, is the electrophile. The position of nitration is determined by the combined electronic and steric influences of the substituents. The position ortho to the anilinium group and para to the bromine atom is the most electronically favored site for substitution, leading to the desired 2-nitro product. Using a mixture of concentrated nitric and sulfuric acids is standard for generating the necessary nitronium ion electrophile.[2][3]
Caption: Mechanism of electrophilic nitration.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the nitration of analogous haloanilines.[4][5]
Materials & Reagents:
-
4-Bromo-3-fluoroaniline
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Ice
-
Dichloromethane (DCM) or Ethyl Acetate
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Preparation of Amine Salt: In a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add concentrated sulfuric acid. Cool the flask to between -10°C and 0°C using an ice-salt bath.
-
Slowly add 4-bromo-3-fluoroaniline to the cold, stirring sulfuric acid. Maintain the temperature below 10°C throughout the addition. This forms the anilinium sulfate salt.
-
Preparation of Nitrating Mixture: In a separate beaker, carefully and slowly add concentrated nitric acid to a portion of concentrated sulfuric acid, while cooling in an ice bath.
-
Nitration Reaction: Add the cold nitrating mixture dropwise to the aniline solution over 1-2 hours. Crucially, maintain the internal reaction temperature between 0°C and 5°C. The reaction is highly exothermic, and poor temperature control can lead to over-nitration and side product formation.[2]
-
Reaction Monitoring: After the addition is complete, stir the mixture at 0-5°C for an additional hour. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. This will precipitate the crude product.
-
Work-up:
-
Extract the product into an organic solvent like dichloromethane or ethyl acetate (3x volumes).
-
Wash the combined organic layers sequentially with water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure 5-bromo-4-fluoro-2-nitroaniline.
Part 2: N-Monomethylation to (5-Bromo-4-fluoro-2-nitro-phenyl)-methyl-amine
The second stage involves the selective methylation of the primary amine. A key challenge in N-alkylation of primary amines is preventing the formation of the di-alkylated tertiary amine. The chosen method elegantly solves this by using formaldehyde in a strong acid.
Principle and Mechanistic Rationale
A robust method for the N-monomethylation of nitroanilines utilizes a mixture of sulfuric acid and formaldehyde (or its polymer, paraformaldehyde).[6] This process has been shown to produce good yields of the monomethylated product while suppressing the formation of the dimethylated species.[6][7]
The reaction proceeds via the formation of an N-hydroxymethyl intermediate, which is then reduced in situ. The strongly acidic environment and the nature of the reagents favor the formation of the single methyl group. This method is advantageous as it avoids the use of highly toxic and volatile methylating agents like methyl iodide.
Detailed Experimental Protocol
This protocol is based on a patented method for the N-monomethylation of nitroanilines.[6][7]
Materials & Reagents:
-
5-Bromo-4-fluoro-2-nitroaniline (from Part 1)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Formaldehyde (37% aqueous solution) or Paraformaldehyde
-
Ammonium Hydroxide (NH₄OH) solution
-
Ice
-
Suitable organic solvent for extraction (e.g., Ethyl Acetate)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve the 5-bromo-4-fluoro-2-nitroaniline precursor in concentrated sulfuric acid with stirring. The dissolution may be gently warmed if necessary.
-
Methylation: Heat the solution to approximately 50-60°C.
-
Slowly add the formaldehyde solution dropwise over an hour. Alternatively, add paraformaldehyde in portions. Maintain the reaction temperature in the range of 50-100°C.[6]
-
Reaction Monitoring: Stir the mixture at this temperature for an additional 2-4 hours until the reaction is complete (monitor by TLC).
-
Quenching and Neutralization: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice.
-
Slowly neutralize the acidic solution by adding ammonium hydroxide until the mixture is alkaline (pH > 8). This step is highly exothermic and must be performed with cooling and caution. The product will precipitate as a solid or oil.
-
Extraction and Isolation: Extract the product with a suitable organic solvent. Wash the organic layer with water and brine, dry it over an anhydrous salt, and concentrate under reduced pressure.
-
Purification: The crude product can be purified via column chromatography on silica gel or by recrystallization to yield the final target molecule, (5-Bromo-4-fluoro-2-nitro-phenyl)-methyl-amine.
Quantitative Data Summary
The following table provides an overview of the reaction parameters for a laboratory-scale synthesis. Yields are estimates based on analogous reactions and may vary.
| Parameter | Part 1: Nitration | Part 2: N-Methylation |
| Starting Material | 4-Bromo-3-fluoroaniline | 5-Bromo-4-fluoro-2-nitroaniline |
| Key Reagents | Conc. HNO₃ / Conc. H₂SO₄ | Formaldehyde / Conc. H₂SO₄ |
| Solvent | Concentrated H₂SO₄ | Concentrated H₂SO₄ |
| Temperature | 0 - 5 °C | 50 - 100 °C |
| Reaction Time | 2 - 3 hours | 3 - 5 hours |
| Work-up | Ice quench, extraction, neutralization | Ice quench, neutralization, extraction |
| Purification | Recrystallization | Column Chromatography / Recrystallization |
| Expected Yield | 50 - 70% | 60 - 80% |
Safety and Handling
All procedures must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Concentrated Acids (H₂SO₄, HNO₃): These are extremely corrosive and strong oxidizing agents. Handle with extreme care. Always add acid to water, never the other way around. Neutralize spills with a suitable agent like sodium bicarbonate.[2]
-
Nitration Reactions: These reactions are highly exothermic and can proceed uncontrollably if the temperature is not strictly managed. Ensure adequate cooling is available at all times.
-
Nitroaromatic Compounds: These compounds are toxic upon inhalation, ingestion, or skin contact and should be handled with care.[3]
-
Formaldehyde: Formaldehyde is a known carcinogen and sensitizer. Avoid inhalation of vapors.
-
Alternative Reagents (Methyl Iodide): If an alternative methylation route using methyl iodide is considered, be aware that it is highly toxic, a suspected carcinogen, and requires specialized handling procedures.[8][9][10] Exposure can cause severe harm if inhaled, ingested, or absorbed through the skin.[11]
References
- Calibre Chemicals. (n.d.). Safety and Handling of Methyl Iodide in the Laboratory.
- Royal Society of Chemistry. (2008).
- Halasz, A. (1971). U.S. Patent No. 3,591,638. Washington, DC: U.S.
- BenchChem. (n.d.). 2-Bromo-5-fluoro-4-nitroaniline | 952664-69-6.
- CDH Fine Chemical. (n.d.). Methyl Iodide CAS No 74-88-4 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- Merck Millipore. (2025).
- New Jersey Department of Health. (n.d.). HAZARD SUMMARY - Methyl Iodide.
- (2016).
- Fisher Scientific. (2010).
- Journal of the Chemical Society C: Organic. (1969).
- (2009).
- BenchChem. (n.d.). Application Note & Protocol: Synthesis of 2-Methyl-5-nitroaniline via Nitration of 2-Methylaniline.
- ChemRxiv. (2021).
- BenchChem. (n.d.). An In-depth Technical Guide to 2-Methyl-5-nitroaniline.
- (2020).
- Yale University Department of Chemistry. (n.d.). The Hofmann Elimination Reaction.
- ChemicalBook. (2020). What is N-Methyl-4-nitroaniline?.
- ACS Publications. (2022).
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- ACS Publications. (2022).
- Ossila. (n.d.). 5-Bromo-4-fluoro-2-methylaniline | CAS 627871-16-3.
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